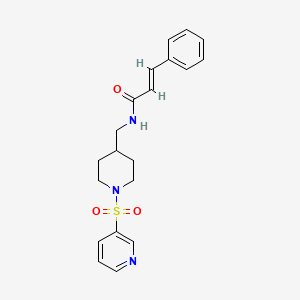
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)cinnamamide” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely studied . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis
Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Mécanisme D'action
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)cinnamamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. For instance, this compound can inhibit the activity of histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in cell growth, differentiation, and apoptosis. Moreover, this compound can inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB, this compound can reduce the production of these inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and the experimental conditions. In cancer models, this compound can induce cell cycle arrest, apoptosis, and autophagy, which are associated with the inhibition of cell growth and proliferation. In inflammation models, this compound can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment and activation of immune cells. In neurological models, this compound can inhibit the activation of microglia and astrocytes, which are involved in the neuroinflammatory response and the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)cinnamamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. Moreover, this compound has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations for lab experiments, such as its high cost, limited availability, and potential off-target effects. Moreover, this compound may have different effects in different disease models, which require careful selection of the experimental conditions and the endpoints.
Orientations Futures
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)cinnamamide has several potential future directions, including the development of novel analogs and derivatives with improved pharmacological properties and specificity. Moreover, this compound can be studied in combination with other drugs or therapies to enhance its therapeutic efficacy and reduce its potential side effects. Furthermore, this compound can be investigated in different disease models and cell types to elucidate its molecular mechanisms and identify its potential targets. Finally, this compound can be studied in clinical trials to evaluate its safety and efficacy in human patients with various diseases.
Méthodes De Synthèse
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)cinnamamide can be synthesized using a multi-step process, which involves the reaction of 4-piperidone with pyridine-3-sulfonyl chloride to form 1-(pyridin-3-ylsulfonyl)piperidin-4-ol. This intermediate is then reacted with cinnamoyl chloride in the presence of triethylamine to yield this compound. The purity of the compound can be confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)cinnamamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound has been investigated for its neuroprotective effects, as it can inhibit the activation of microglia and astrocytes, which are implicated in the development of neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-3-phenyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-20(9-8-17-5-2-1-3-6-17)22-15-18-10-13-23(14-11-18)27(25,26)19-7-4-12-21-16-19/h1-9,12,16,18H,10-11,13-15H2,(H,22,24)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEFFYUCIVJUTE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


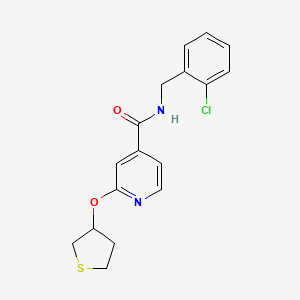
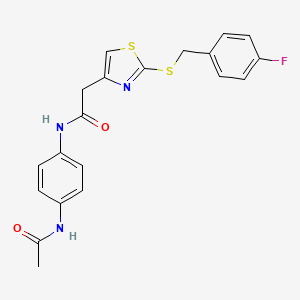
![N'-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2914644.png)
![Methyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2914646.png)

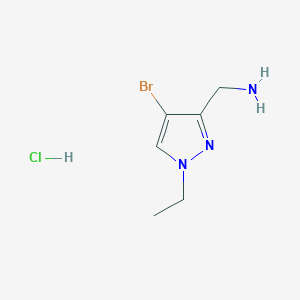
![Methyl 2-[[[5-bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B2914650.png)


![(Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2914655.png)
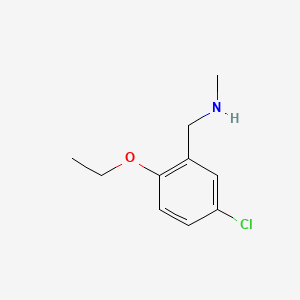

![1-butyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2914662.png)